molecular formula C13H23NO2 B2742293 Ethyl 3-azaspiro[5.5]undecane-7-carboxylate CAS No. 2287332-68-5

Ethyl 3-azaspiro[5.5]undecane-7-carboxylate

Cat. No.: B2742293
CAS No.: 2287332-68-5
M. Wt: 225.332
InChI Key: RFRLXXLPMOFXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-azaspiro[5.5]undecane-7-carboxylate is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound belongs to the class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure. These properties make them valuable in medicinal chemistry and drug design due to their ability to interact with biological targets in a specific manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azaspiro[5.5]undecane-7-carboxylate typically involves the construction of the spirocyclic scaffold through various cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the olefin metathesis reaction using a Grubbs catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azaspiro[5.5]undecane-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides .

Scientific Research Applications

Ethyl 3-azaspiro[5.5]undecane-7-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-azaspiro[5.5]undecane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can result in the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Ethyl 3-azaspiro[5.5]undecane-7-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of rigidity and flexibility, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

ethyl 3-azaspiro[5.5]undecane-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-2-16-12(15)11-5-3-4-6-13(11)7-9-14-10-8-13/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRLXXLPMOFXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.